molecular formula C15H24BrNZn B14893529 3-[(Di-i-butylamino)methyl]phenylZinc bromide

3-[(Di-i-butylamino)methyl]phenylZinc bromide

Cat. No.: B14893529
M. Wt: 363.6 g/mol
InChI Key: MIINJWLYFHZFPF-UHFFFAOYSA-M
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Description

3-[(Di-iso-butylamino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in the field of cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the di-iso-butylamino group enhances its reactivity and stability, making it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Di-iso-butylamino)methyl]phenylzinc bromide typically involves the reaction of 3-[(Di-iso-butylamino)methyl]phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

3-[(Di-iso-butylamino)methyl]phenyl bromide+Zn3-[(Di-iso-butylamino)methyl]phenylzinc bromide\text{3-[(Di-iso-butylamino)methyl]phenyl bromide} + \text{Zn} \rightarrow \text{3-[(Di-iso-butylamino)methyl]phenylzinc bromide} 3-[(Di-iso-butylamino)methyl]phenyl bromide+Zn→3-[(Di-iso-butylamino)methyl]phenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to ensure consistent quality and yield. The use of high-purity zinc and rigorous control of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[(Di-iso-butylamino)methyl]phenylzinc bromide undergoes various types of reactions, including:

    Cross-Coupling Reactions: It is commonly used in Negishi coupling reactions to form carbon-carbon bonds.

    Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles.

    Addition Reactions: It can add to carbonyl compounds to form alcohols.

Common Reagents and Conditions

    Negishi Coupling: Typically involves palladium or nickel catalysts and a base such as triethylamine.

    Nucleophilic Substitution: Often carried out in the presence of a polar aprotic solvent like THF.

    Addition to Carbonyl Compounds: Usually performed at low temperatures to control the reaction rate.

Major Products

    Negishi Coupling: Produces biaryl compounds.

    Nucleophilic Substitution: Yields substituted aromatic compounds.

    Addition to Carbonyl Compounds: Forms secondary or tertiary alcohols.

Scientific Research Applications

3-[(Di-iso-butylamino)methyl]phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Utilized in the development of drug candidates and in medicinal chemistry for structure-activity relationship studies.

    Industry: Applied in the production of fine chemicals and materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-[(Di-iso-butylamino)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as cross-coupling and nucleophilic substitution. The di-iso-butylamino group stabilizes the organozinc species, enhancing its reactivity and selectivity. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile it interacts with.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Di-iso-butylamino)methyl]phenylmagnesium bromide
  • 3-[(Di-iso-butylamino)methyl]phenylboronic acid
  • 3-[(Di-iso-butylamino)methyl]phenylsilane

Uniqueness

Compared to similar compounds, 3-[(Di-iso-butylamino)methyl]phenylzinc bromide offers unique advantages:

  • Reactivity : Higher reactivity in cross-coupling reactions compared to its magnesium and boron counterparts.
  • Stability : Greater stability under reaction conditions, reducing the risk of side reactions.
  • Selectivity : Enhanced selectivity due to the presence of the di-iso-butylamino group, which can influence the electronic properties of the compound.

Properties

Molecular Formula

C15H24BrNZn

Molecular Weight

363.6 g/mol

IUPAC Name

bromozinc(1+);2-methyl-N-(2-methylpropyl)-N-(phenylmethyl)propan-1-amine

InChI

InChI=1S/C15H24N.BrH.Zn/c1-13(2)10-16(11-14(3)4)12-15-8-6-5-7-9-15;;/h5-6,8-9,13-14H,10-12H2,1-4H3;1H;/q-1;;+2/p-1

InChI Key

MIINJWLYFHZFPF-UHFFFAOYSA-M

Canonical SMILES

CC(C)CN(CC1=CC=C[C-]=C1)CC(C)C.[Zn+]Br

Origin of Product

United States

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